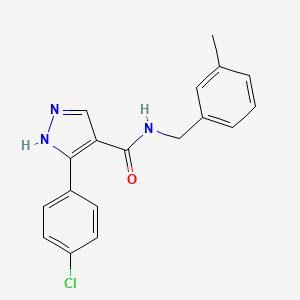
1-(4-Fluorophenyl)sulfonylazocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)sulfonylazocane is a chemical compound that has been widely used in scientific research applications. It belongs to the class of azocanes and is known for its ability to act as a photoactivatable crosslinker. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)sulfonylazocane involves the formation of a highly reactive nitrene intermediate upon photoactivation. The nitrene intermediate can then react with nearby amino acid residues in proteins or nucleotide residues in nucleic acids to form covalent bonds. This leads to the crosslinking of the molecules and can be used to study their interactions.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)sulfonylazocane has been shown to have minimal biochemical and physiological effects. The compound is generally considered to be non-toxic and does not interfere with normal cellular processes. However, it is important to note that the crosslinking of proteins and nucleic acids can affect their function, and caution should be taken when interpreting results obtained using this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Fluorophenyl)sulfonylazocane in lab experiments is its ability to crosslink proteins and nucleic acids in a controlled manner. This allows researchers to study the interactions between molecules in a highly specific manner. Additionally, the compound is relatively easy to use and does not require specialized equipment.
However, there are also some limitations to using 1-(4-Fluorophenyl)sulfonylazocane in lab experiments. For example, the compound can only be activated by light of a specific wavelength, which limits its use in certain experimental setups. Additionally, the crosslinking of molecules can affect their function, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-Fluorophenyl)sulfonylazocane. One area of interest is the development of new photoactivatable crosslinkers with improved properties. For example, researchers are working on developing compounds that can be activated by light of a wider range of wavelengths, which would increase their versatility in experimental setups.
Another area of interest is the application of photoactivatable crosslinkers in live cells and organisms. Currently, most studies using 1-(4-Fluorophenyl)sulfonylazocane are performed in vitro, but there is potential for the compound to be used in vivo. This would allow researchers to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions in a more physiologically relevant context.
In conclusion, 1-(4-Fluorophenyl)sulfonylazocane is a valuable tool for scientific research applications. Its ability to act as a photoactivatable crosslinker has been used in a variety of studies, and its future potential is promising. However, caution should be taken when interpreting results obtained using this compound, and further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of 1-(4-Fluorophenyl)sulfonylazocane involves the reaction of 4-fluorobenzenesulfonyl chloride with 1,4-diaminobutane in the presence of a base. The reaction leads to the formation of 1-(4-Fluorophenyl)sulfonylazocane as a white solid with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)sulfonylazocane has been widely used in scientific research applications due to its ability to act as a photoactivatable crosslinker. The compound can be activated by light, which allows it to crosslink proteins and nucleic acids in a controlled manner. This property has been used in a variety of applications, including protein-protein interaction studies, protein-DNA interaction studies, and protein-RNA interaction studies.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)sulfonylazocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-4-2-1-3-5-11-15/h6-9H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAFNHUHGMJLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)sulfonylazocane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)
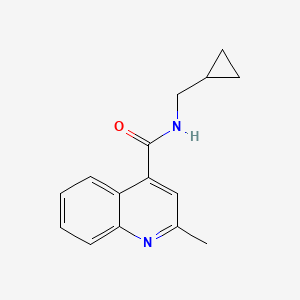
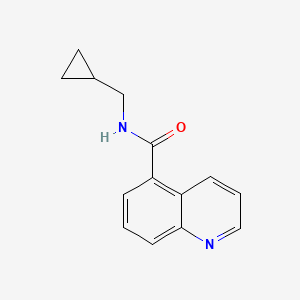

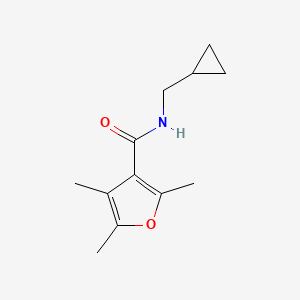
![4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)
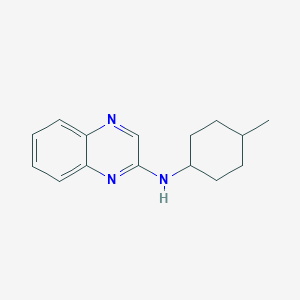
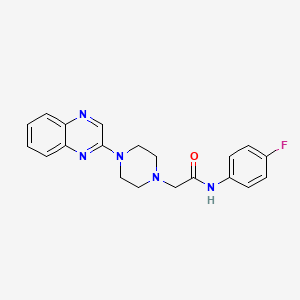
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7540615.png)
![2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7540627.png)
![3-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B7540631.png)
